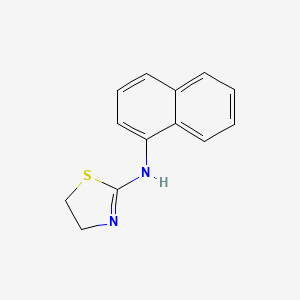

N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine

Descripción general

Descripción

N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine, also known as NDAT, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. NDAT belongs to the class of thiazole compounds, which have been extensively studied for their biological activities.

Mecanismo De Acción

The mechanism of action of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to exhibit a reversible and competitive mode of inhibition against acetylcholinesterase.

Biochemical and Physiological Effects:

N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine, which are important for the proper functioning of the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of neurotransmitters, which can have beneficial effects on cognitive function and mood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine is its potent inhibitory activity against various enzymes, which makes it a promising scaffold for the development of new drugs. However, the synthesis of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine is relatively complex, which can make it difficult to obtain large quantities of the compound for use in experiments. Additionally, the mechanism of action of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood, which can make it challenging to design experiments to study its effects.

Direcciones Futuras

There are several future directions for the study of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine. One potential avenue is the development of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the study of the mechanism of action of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine, which can provide insights into its potential applications in drug discovery. Additionally, the synthesis of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine can be optimized to improve the yield and purity of the compound, which can facilitate its use in experiments.

Métodos De Síntesis

The synthesis of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine involves the reaction of 1-naphthylamine with 2-bromoacetylthiazole in the presence of a base. The resulting product is then reduced with sodium borohydride to obtain N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine. The purity of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine can be further improved by recrystallization.

Aplicaciones Científicas De Investigación

N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine has been studied for its potential applications in drug discovery, particularly as a scaffold for the development of new drugs. N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and are considered potential targets for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Propiedades

IUPAC Name |

N-naphthalen-1-yl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-7H,8-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHJVMLHMZPRDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188657 | |

| Record name | 2-Thiazoline, 2-(1-naphthylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35160-17-9 | |

| Record name | 2-(1-Naphthylamino)-2-thiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035160179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC135968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazoline, 2-(1-naphthylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-NAPHTHYLAMINO)-2-THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLI7E0MLR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-chloro-2-thienyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5795389.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)

![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)

![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)

![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)

![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)